
1,2-Diiodopiperidine--lead (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodopiperidine–lead (1/1) is a compound that consists of a piperidine ring substituted with iodine atoms at the 1 and 2 positions, and it forms a complex with lead in a 1:1 ratio. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields of chemistry and pharmacology due to their unique structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodopiperidine–lead (1/1) typically involves the iodination of piperidine followed by complexation with lead. One common method is the direct iodination of piperidine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 1,2-Diiodopiperidine–lead (1/1) may involve a continuous flow process where piperidine is iodinated in a reactor, and the resulting 1,2-diiodopiperidine is subsequently reacted with a lead salt, such as lead acetate or lead nitrate, to form the desired complex. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diiodopiperidine–lead (1/1) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form piperidine or other partially iodinated derivatives.
Complexation Reactions: The lead component can form complexes with other ligands, potentially altering the reactivity of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Complexation: Various ligands like phosphines, amines, or carboxylates in aqueous or organic solvents.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of piperidine or partially iodinated piperidine.
Complexation: Formation of new lead complexes with different ligands.
Applications De Recherche Scientifique
1,2-Diiodopiperidine–lead (1/1) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other piperidine derivatives and lead-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of lead-based pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,2-Diiodopiperidine–lead (1/1) involves its interaction with biological molecules and cellular components. The iodine atoms can participate in halogen bonding, while the lead component can interact with various enzymes and proteins, potentially inhibiting their function. The compound may also generate reactive iodine species, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diiodopiperidine: Lacks the lead component but shares similar iodination properties.
Lead(II) acetate: Contains lead but lacks the piperidine structure.
1,2-Dibromopiperidine: Similar structure with bromine instead of iodine.
Uniqueness
1,2-Diiodopiperidine–lead (1/1) is unique due to the combination of iodinated piperidine and lead, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61623-51-6 |
|---|---|
Formule moléculaire |
C5H9I2NPb |
Poids moléculaire |
544 g/mol |
InChI |
InChI=1S/C5H9I2N.Pb/c6-5-3-1-2-4-8(5)7;/h5H,1-4H2; |
Clé InChI |
LELQTURCJYAVOL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)I)I.[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
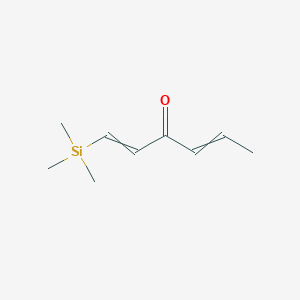
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
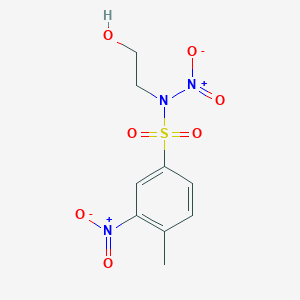
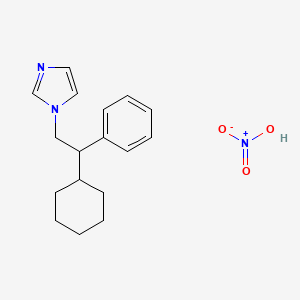

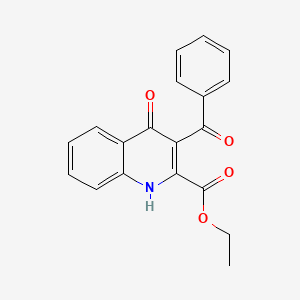

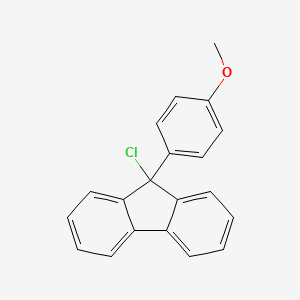
![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)
![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
